molecular formula C9H12FNSSi B12730106 2-(p-Fluorophenyl)-2-methyl-1-thia-3-aza-2-silacyclopentane CAS No. 84260-27-5

2-(p-Fluorophenyl)-2-methyl-1-thia-3-aza-2-silacyclopentane

Cat. No.: B12730106
CAS No.: 84260-27-5
M. Wt: 213.35 g/mol
InChI Key: XUMDPFFVLMDFDN-UHFFFAOYSA-N
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Description

2-(p-Fluorophenyl)-2-methyl-1-thia-3-aza-2-silacyclopentane is a complex organosilicon compound It features a unique structure that includes a fluorophenyl group, a methyl group, and a silacyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(p-Fluorophenyl)-2-methyl-1-thia-3-aza-2-silacyclopentane typically involves the reaction of p-fluoroaniline with a methacrylic acid derivative in the presence of a palladium catalyst. The process includes the formation of a p-fluorophenyldiazonium salt, which then reacts with the methacrylic acid derivative to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the availability of high-purity starting materials.

Chemical Reactions Analysis

Types of Reactions

2-(p-Fluorophenyl)-2-methyl-1-thia-3-aza-2-silacyclopentane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(p-Fluorophenyl)-2-methyl-1-thia-3-aza-2-silacyclopentane is not well understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance the compound’s ability to bind to these targets, while the silacyclopentane ring could influence its overall stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(p-Fluorophenyl)-2-methyl-1-thia-3-aza-2-silacyclopentane is unique due to its combination of a fluorophenyl group, a methyl group, and a silacyclopentane ring. This structure imparts specific chemical and physical properties that differentiate it from other fluorinated compounds.

Properties

CAS No.

84260-27-5

Molecular Formula

C9H12FNSSi

Molecular Weight

213.35 g/mol

IUPAC Name

2-(4-fluorophenyl)-2-methyl-1,3,2-thiazasilolidine

InChI

InChI=1S/C9H12FNSSi/c1-13(11-6-7-12-13)9-4-2-8(10)3-5-9/h2-5,11H,6-7H2,1H3

InChI Key

XUMDPFFVLMDFDN-UHFFFAOYSA-N

Canonical SMILES

C[Si]1(NCCS1)C2=CC=C(C=C2)F

Origin of Product

United States

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